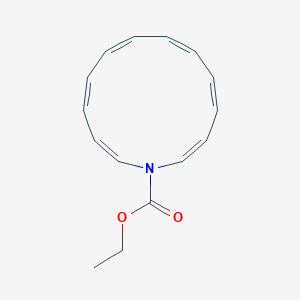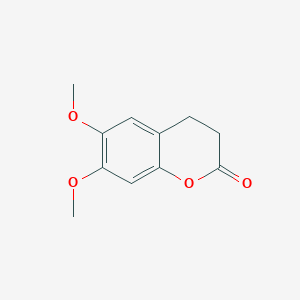
Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- is a complex organic compound that features a piperazine ring, a pyridine ring, and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using thiophenol (PhSH), followed by selective intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to various receptors or enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide
- 2-Methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide
Uniqueness
Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54153-10-5 |
|---|---|
Formule moléculaire |
C16H26N4O |
Poids moléculaire |
290.40 g/mol |
Nom IUPAC |
N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H26N4O/c1-4-16(21)20(15-7-5-6-8-17-15)14(2)13-19-11-9-18(3)10-12-19/h5-8,14H,4,9-13H2,1-3H3 |
Clé InChI |
VHJHOASTDAIXHS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

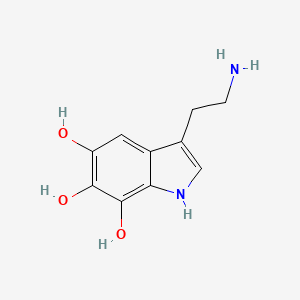
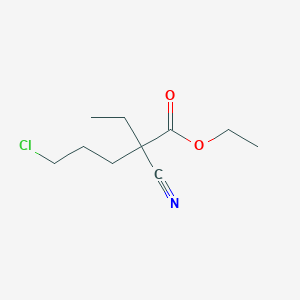
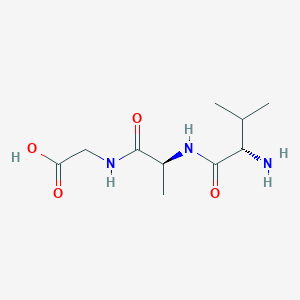
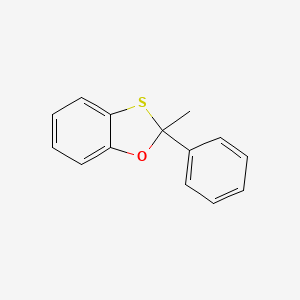
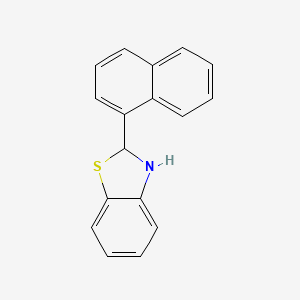
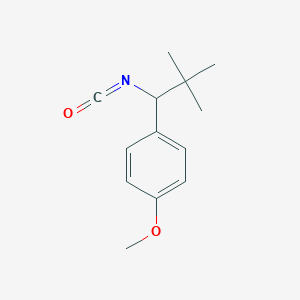
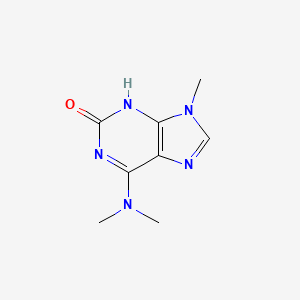
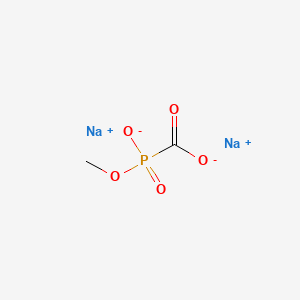
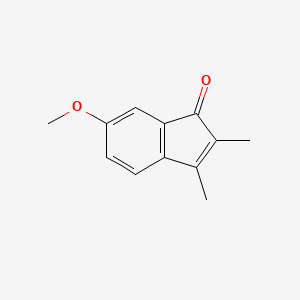
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
